molecular formula C22H24N2S2 B11648327 3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11648327
M. Wt: 380.6 g/mol
InChI Key: ADCOPYCHBAYRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a quinoline core and dithiolo moieties

Preparation Methods

The synthesis of 3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown promise as a protein kinase inhibitor, which could be useful in developing new treatments for diseases such as cancer . In medicine, its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Industrial applications include its use in the synthesis of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline include other quinoline derivatives and dithiolo compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of quinoline and dithiolo moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H24N2S2

Molecular Weight

380.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2S2/c1-12-7-13(2)9-16(8-12)23-21-19-17-10-14(3)15(4)11-18(17)24-22(5,6)20(19)25-26-21/h7-11,24H,1-6H3

InChI Key

ADCOPYCHBAYRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.